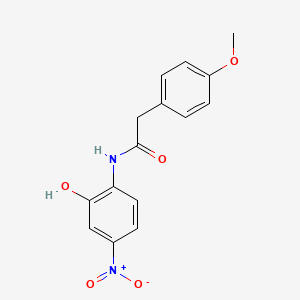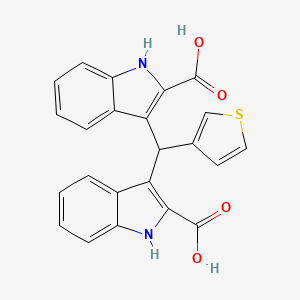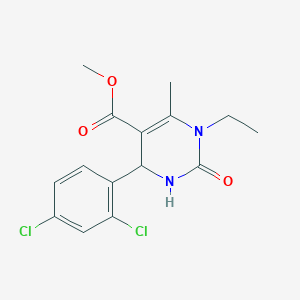![molecular formula C23H20ClN3O B4163770 5-chloro-7-[(2,5-dimethylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4163770.png)
5-chloro-7-[(2,5-dimethylphenyl)(2-pyridinylamino)methyl]-8-quinolinol
Descripción general
Descripción
5-chloro-7-[(2,5-dimethylphenyl)(2-pyridinylamino)methyl]-8-quinolinol, also known as Clioquinol, is a synthetic compound with a wide range of applications in scientific research. It was first synthesized in the 1930s and has since been used as an antifungal, antibacterial, and antiprotozoal agent. In recent years, it has gained attention for its potential use in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
Mecanismo De Acción
5-chloro-7-[(2,5-dimethylphenyl)(2-pyridinylamino)methyl]-8-quinolinol's mechanism of action is not fully understood, but it is thought to involve the chelation of metal ions like zinc and copper. These metal ions are thought to play a role in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. By chelating these metal ions, clioquinol may prevent the formation of these plaques and inhibit the progression of the disease.
Biochemical and Physiological Effects:
5-chloro-7-[(2,5-dimethylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit the production of beta-amyloid, and protect neurons from damage. Additionally, it has been shown to have antimicrobial and antiparasitic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of clioquinol is that it has been extensively studied and has a well-established safety profile. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research involving clioquinol. One area of interest is its potential use in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Further research is needed to fully understand its mechanism of action and to determine its effectiveness in clinical trials. Additionally, it may have applications in the treatment of cancer and other diseases. Further research is needed to fully explore these potential uses.
Aplicaciones Científicas De Investigación
5-chloro-7-[(2,5-dimethylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been extensively studied for its potential use in the treatment of neurodegenerative diseases. It has been shown to inhibit the production of beta-amyloid, a protein that is implicated in the development of Alzheimer's disease. 5-chloro-7-[(2,5-dimethylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has also been shown to protect neurons from oxidative stress, which is a key contributor to the development of Parkinson's disease. Additionally, it has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
5-chloro-7-[(2,5-dimethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O/c1-14-8-9-15(2)17(12-14)21(27-20-7-3-4-10-25-20)18-13-19(24)16-6-5-11-26-22(16)23(18)28/h3-13,21,28H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBUCSUIVCHQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-(2-bromo-4,5-dimethoxyphenyl)-7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163687.png)

![2-bromo-N-(1-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4163693.png)
![ethyl 4-[2-(cyclopentyloxy)phenyl]-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4163694.png)



![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B4163733.png)
![N'-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163742.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-5-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4163757.png)
![5-chloro-7-[(2-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4163763.png)
![6'-amino-5-bromo-1-ethyl-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4163768.png)
methyl]-8-quinolinol](/img/structure/B4163771.png)
